molecular formula C15H22O3 B2578234 Carabrol CAS No. 68776-20-5

Carabrol

Cat. No. B2578234
CAS RN: 68776-20-5
M. Wt: 250.338
InChI Key: MTIXBBDFRVGBOQ-WQFFSLPPSA-N
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Description

Carabrol is a natural compound found in rosemary (Rosmarinus officinalis L.) and other related plants. It belongs to the class of terpenoids and has been shown to possess various biological activities. In recent years, this compound has gained significant attention due to its potential therapeutic applications in the field of medicine and biotechnology. In

Scientific Research Applications

Anti-Inflammatory Potential

Carabrol, isolated from Carpesium macrocephalum, has demonstrated significant anti-inflammatory potential. In a study involving LPS-induced RAW 264.7 murine macrophages, this compound showed inhibitory activity against pro-inflammatory cytokines such as IL-1beta, IL-6, and TNF-alpha. Additionally, this compound reduced mRNA and protein levels of iNOS and COX-2. The suppressive effects were linked to the inactivation of p38 and JNK via inhibition of NF-kappaB activation. This suggests that this compound can modulate pro-inflammatory signal transduction pathways in RAW 264.7 cells (Lee et al., 2010).

Antifungal Activities

Research on this compound ester derivatives has shown promising results in antifungal activities. Thirty-eight new ester derivatives of this compound were synthesized and tested against the fungal pathogen Colletotrichum lagenarium. Of these, 16 demonstrated higher antifungal activity than this compound itself. The study found that the C-4 position of this compound is crucial for its antifungal activity, offering insights into the development of new environmentally friendly fungicides (Feng et al., 2012).

Sesquiterpene Lactones

This compound, along with other sesquiterpene lactones like ivaxillin and 11(13)-dehydroivaxillin, was obtained from Carpesium abrotanoides. The study elucidated the structures of these compounds, contributing to the chemical understanding of sesquiterpene lactones and their potential applications in various fields (Maruyama et al., 1983).

properties

IUPAC Name

(3aR,4aS,5S,5aR,6aR)-5-(3-hydroxybutyl)-5a-methyl-3-methylidene-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h8,10-13,16H,2,4-7H2,1,3H3/t8?,10-,11+,12+,13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIXBBDFRVGBOQ-WQFFSLPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC[C@H]1[C@H]2[C@@]1(C[C@@H]3[C@H](C2)C(=C)C(=O)O3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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